molecular formula C17H14Cl2N2 B14166194 2-(dichloromethyl)-7-methyl-4-phenyl-3H-1,5-benzodiazepine CAS No. 845666-97-9

2-(dichloromethyl)-7-methyl-4-phenyl-3H-1,5-benzodiazepine

Cat. No.: B14166194
CAS No.: 845666-97-9
M. Wt: 317.2 g/mol
InChI Key: POCZRLSDYXJPKB-UHFFFAOYSA-N
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Description

2-(Dichloromethyl)-7-methyl-4-phenyl-3H-1,5-benzodiazepine is a chemical compound belonging to the benzodiazepine class. Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties. This specific compound is characterized by the presence of a dichloromethyl group, a methyl group, and a phenyl group attached to the benzodiazepine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(dichloromethyl)-7-methyl-4-phenyl-3H-1,5-benzodiazepine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

2-(Dichloromethyl)-7-methyl-4-phenyl-3H-1,5-benzodiazepine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The dichloromethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents under acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and alcohols under mild to moderate conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.

    Reduction: Reduced derivatives with functional groups such as alcohols or amines.

    Substitution: Substituted derivatives with various functional groups replacing the dichloromethyl group.

Scientific Research Applications

2-(Dichloromethyl)-7-methyl-4-phenyl-3H-1,5-benzodiazepine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex benzodiazepine derivatives.

    Biology: Studied for its potential interactions with biological targets, such as GABA receptors.

    Medicine: Investigated for its pharmacological properties, including anxiolytic, sedative, and anticonvulsant effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(dichloromethyl)-7-methyl-4-phenyl-3H-1,5-benzodiazepine involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to increased neuronal inhibition and resulting in its anxiolytic, sedative, and anticonvulsant effects .

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.

    Lorazepam: Known for its strong anxiolytic effects and shorter half-life compared to diazepam.

    Clonazepam: Used primarily for its anticonvulsant properties.

Uniqueness

2-(Dichloromethyl)-7-methyl-4-phenyl-3H-1,5-benzodiazepine is unique due to the presence of the dichloromethyl group, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other benzodiazepines. This uniqueness can lead to differences in potency, duration of action, and side effect profile.

Properties

CAS No.

845666-97-9

Molecular Formula

C17H14Cl2N2

Molecular Weight

317.2 g/mol

IUPAC Name

2-(dichloromethyl)-7-methyl-4-phenyl-3H-1,5-benzodiazepine

InChI

InChI=1S/C17H14Cl2N2/c1-11-7-8-13-15(9-11)21-14(10-16(20-13)17(18)19)12-5-3-2-4-6-12/h2-9,17H,10H2,1H3

InChI Key

POCZRLSDYXJPKB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(CC(=N2)C3=CC=CC=C3)C(Cl)Cl

solubility

7.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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